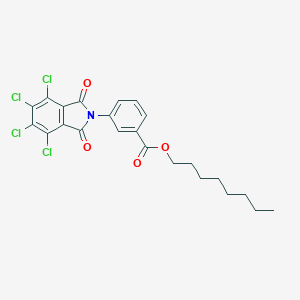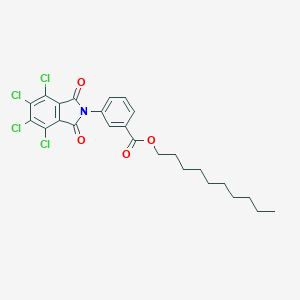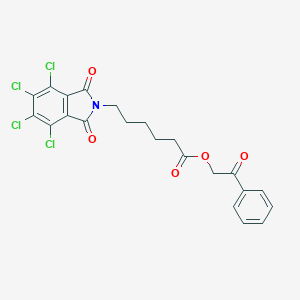
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of four chlorine atoms and a methoxyphenyl group attached to an isoindole-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione typically involves the chlorination of 2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the dione group to other functional groups.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated isoindole derivatives, while reduction can produce dechlorinated or partially dechlorinated compounds.
Scientific Research Applications
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and methoxyphenyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrachloro-2,2-bis(4-methoxyphenyl)-1,3-benzodioxole
- 4,5,6,7-Tetrachloro-2’-(4-methoxy-phenyl)-spiro[benzo[1,3]dioxole-2,4’-benzo[d][1,3]thiazine]
Uniqueness
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of chlorine atoms and the presence of the methoxyphenyl group
Properties
CAS No. |
88062-85-5 |
|---|---|
Molecular Formula |
C15H7Cl4NO3 |
Molecular Weight |
391 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl4NO3/c1-23-7-4-2-6(3-5-7)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
CVRFQGDGSNKQOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















